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3-Amino-4-methylbenzophenone - 62261-44-3

3-Amino-4-methylbenzophenone

Catalog Number: EVT-8894528
CAS Number: 62261-44-3
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized from various precursors, including substituted anilines and benzophenones. Its classification falls under the category of aromatic amines due to the presence of the amino group attached to the aromatic ring. The chemical structure can be represented as:

  • Molecular Formula: C14H13NO
  • Molecular Weight: 225.26 g/mol
Synthesis Analysis

Methods and Technical Details

Synthesis of 3-amino-4-methylbenzophenone can be achieved through several methods, primarily involving the reaction of 4-methylbenzoyl chloride with an appropriate amine. One common method involves the following steps:

  1. Formation of Benzophenone: The initial step typically involves the Friedel-Crafts acylation of toluene with benzoyl chloride to form 4-methylbenzophenone.
  2. Amination Reaction: The next step involves treating 4-methylbenzophenone with ammonia or an amine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the amino group.

Technical conditions for these reactions usually include:

  • Temperature: 50-100 °C
  • Pressure: Atmospheric or slightly elevated
  • Solvent: Commonly used solvents include ethanol or methanol.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-amino-4-methylbenzophenone features two phenyl rings linked by a carbonyl (C=O) group and an amino group (NH2) attached to one of the aromatic rings.

  • Structural Representation:
C14H13NO\text{C}_{14}\text{H}_{13}\text{NO}

Data

  • Boiling Point: Approximately 320 °C
  • Melting Point: Approximately 100 °C
  • Solubility: Soluble in organic solvents like ethanol and acetone but insoluble in water.
Chemical Reactions Analysis

Reactions and Technical Details

3-Amino-4-methylbenzophenone participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further substitution reactions.
  2. Acylation Reactions: The presence of the carbonyl group makes it susceptible to acylation, where it can react with acyl chlorides to form amides.
  3. Reduction Reactions: The compound can be reduced to corresponding amines using reducing agents like lithium aluminum hydride.
Mechanism of Action

Process and Data

The mechanism of action primarily revolves around its reactivity due to the amino and carbonyl groups. In nucleophilic substitution reactions, the amino group attacks electrophilic centers, leading to the formation of new bonds.

For example, when reacting with acyl chlorides, the mechanism typically involves:

  1. Nucleophilic attack by the amino group on the carbonyl carbon.
  2. Formation of a tetrahedral intermediate.
  3. Collapse of this intermediate, releasing hydrochloric acid and forming an amide.

This mechanism is crucial for synthesizing more complex organic molecules.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid.
  • Odor: Mildly aromatic.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to its nucleophilic amino group.

Relevant data includes:

  • Density: Approximately 1.1 g/cm³
  • Flash Point: Not determined but should be handled with care due to potential flammability.
Applications

3-Amino-4-methylbenzophenone has several scientific uses:

  1. Pharmaceuticals: Acts as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders.
  2. Dyes and Pigments: Used in developing dyes due to its ability to absorb UV light.
  3. Polymer Science: Serves as a monomer in creating polyimides with specific thermal properties.
Synthetic Methodologies and Reaction Optimization

Continuous Flow Microreactor Systems for Selective Monoacylation

Continuous flow microreactor technology has revolutionized the synthesis of 3-amino-4-methylbenzophenone intermediates by enabling unprecedented control over reaction parameters and selectivity. The core synthetic challenge lies in the selective monoacylation of 4-methylbenzene-1,3-diamine, where two amine groups reside in distinct chemical environments. Traditional batch methods often yield complex mixtures of parallel and serial byproducts due to inadequate kinetic control, including undesired diacylated compounds and isomeric impurities [1]. Microreactor systems overcome these limitations through their exceptional heat transfer capabilities (surface-to-volume ratios exceeding 10,000 m²/m³) and millisecond-scale mixing via molecular diffusion, enabling precise manipulation of residence times and temperature profiles [2].

In optimized protocols, benzoic anhydride serves as the optimal acylating agent, reacting with 4-methylbenzene-1,3-diamine within microfluidic channels (typical cross-section: 100–500 μm) at temperatures ranging from 30–70°C. The system achieves monoacylation selectivity exceeding 85% at 70°C with a residence time of 10 minutes, significantly outperforming batch reactors which typically require extended reaction times (60–120 minutes) while yielding only 65–70% selectivity [1] [6]. Computational Fluid Dynamics (CFD) simulations corroborate experimental findings, demonstrating that residence time distribution narrowing suppresses consecutive reactions. Temperature escalation from 30°C to 70°C elevates target product yield from 42% to 76% at 420 seconds residence time, though excessive temperatures (>80°C) accelerate serial byproduct formation [6].

Table 1: Continuous Flow Optimization Parameters for Selective Monoacylation

ParameterOptimal RangeEffect on MonoacylationByproduct Increase
Temperature65–70°C76–85% yield8–12% at >80°C
Residence Time8–10 min85.7% selectivity15% increase at 15 min
Acylating AgentBenzoic anhydride5–7% higher than acid chloridesHigher diacylation
Reactor Channel Diameter250 μmOptimal mixing efficiencyWider channels reduce selectivity

These systems enable real-time optimization through inline analytics, allowing rapid screening of acylating agents (benzoic anhydride vs. acyl chlorides) and stoichiometries. The technology aligns with green chemistry principles by minimizing solvent consumption, reducing hazardous intermediate accumulation, and improving energy efficiency through direct scale-out rather than scale-up [2] [7].

Catalytic Hydrogenation Strategies for Intermediate Purification

Catalytic hydrogenation represents a critical step for generating high-purity 3-amino-4-methylbenzophenone precursors, particularly in reducing nitro intermediates like 3-nitro-4-methylbenzophenone or methyl 4-methyl-3-nitrobenzoate. Catalyst selection profoundly influences reaction efficiency and impurity profiles, with heterogeneous catalysts demonstrating superior performance in both activity and recyclability. Raney Nickel (20 mol%) in methanol at 50 psi hydrogen pressure achieves 96% yield of methyl 3-amino-4-methylbenzoate within 8 hours, generating significantly less organic waste compared to stoichiometric reducing agents [8]. For direct reduction of nitro-substituted benzanilides, palladium on carbon (Pd/C, 1–5 wt%) in alcoholic solvents (methanol/ethanol mixtures) affords near-quantitative conversion at 25–50°C under moderate hydrogen pressure (1–3 atm) [4].

Solvent polarity critically modulates hydrogenation rates and byproduct formation. Methanol consistently outperforms aprotic solvents like tetrahydrofuran or ethyl acetate due to enhanced hydrogen solubility and catalyst wettability. In the reduction of 3-nitro-4-methoxybenzanilide, methanol delivers 95% conversion versus <75% in toluene under identical conditions (25°C, 2 atm H₂, 2h) due to improved mass transfer and nitro group accessibility [4]. Notably, iron catalysts (FeCl₃/activated Fe powder) in aqueous-alcoholic systems offer a cost-effective alternative, achieving 88–92% yields while avoiding precious metals. These systems operate via sequential electron transfer, where iron(0) reduces water to adsorbed hydrogen atoms that facilitate nitro group reduction with suppressed dehalogenation side reactions [3].

Table 2: Catalyst Performance in Hydrogenation of Key Intermediates

SubstrateCatalyst SystemConditionsYieldSelectivity
Methyl 4-methyl-3-nitrobenzoateRaney Ni (20 mol%)MeOH, 50 psi H₂, 8h, 50°C96%>99%
3-Nitro-4-methoxybenzanilide5% Pd/C (3 wt%)MeOH, 2 atm H₂, 2h, 25°C95%97%
4-Methyl-3-nitrobenzoic acidFe⁰ powder/HClH₂O:EtOH (1:1), 4h, 70°C92%90%
3-Nitro-4-methylbenzophenonePtO₂ (2 mol%)EtOAc, 3 atm H₂, 3h, 30°C89%94%

Reactor configuration further refines hydrogenation efficiency. Continuous flow fixed-bed reactors packed with palladium-alumina pellets enable sustained operation (>100 hours) without catalyst filtration steps, suppressing over-reduction to hydroxylamine derivatives through precise H₂ stoichiometry control. These systems integrate seamlessly with upstream acylation, enabling telescoped synthesis of 3-amino-4-methylbenzophenone derivatives in multi-step continuous processes [4] [7].

Kinetic Modeling of Competitive Parallel and Serial Byproduct Formation

The synthesis of 3-amino-4-methylbenzophenone involves complex networks of parallel and consecutive reactions demanding rigorous kinetic analysis for optimization. Mechanistic kinetic models have been developed to quantify the formation of major byproducts: diacylated species (from over-acylation of the target monoamine), isomeric monoamides (acylation at the meta-amine instead of para-amine), and hydrolyzed anhydride byproducts (benzoic acid) [1]. Microreactor-based parameter estimation reveals that the desired monoacylation exhibits apparent activation energy (Eₐ) of 45.2 kJ/mol, while diacylation proceeds with Eₐ = 38.5 kJ/mol, explaining the increased diacylation at elevated temperatures observed experimentally [1] [6].

Computational Fluid Dynamics (CFD) simulations coupled with reaction kinetics elucidate spatial and temporal concentration gradients inaccessible experimentally. Laminar flow simulations at Re < 100 demonstrate how radial diffusion limitations in batch reactors promote diacylation by prolonging local stoichiometric imbalances. Conversely, microreactors achieve Peclet numbers <1, ensuring near-instantaneous mixing that suppresses consecutive reactions. The validated model accurately predicts (<5% error) byproduct distribution across temperatures (30–80°C) and residence times (30–600 seconds), identifying optimal windows where monoamide selectivity exceeds 85% while maintaining conversion >90% [6].

Table 3: Kinetic Parameters for Acylation Reaction and Byproduct Formation

Reaction PathwayRate Constant at 25°C (L·mol⁻¹·s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (L·mol⁻¹·s⁻¹)
Desired Monoacylation (k₁)0.018 ± 0.00245.2 ± 1.8(3.2 ± 0.3) × 10⁵
Diacylation (k₂)0.022 ± 0.00338.5 ± 2.1(1.7 ± 0.2) × 10⁵
Isomer Formation (k₃)0.008 ± 0.00152.3 ± 3.0(1.2 ± 0.2) × 10⁶
Anhydride Hydrolysis (k₄)0.015 ± 0.00230.1 ± 1.5(4.5 ± 0.4) × 10⁴

Sensitivity analysis identifies temperature and anhydride stoichiometry ([anhydride]/[diamine] = 1.05–1.15) as the most influential parameters on selectivity. The model further reveals that serial byproducts dominate at extended residence times (>15 minutes), whereas parallel byproducts prevail at higher temperatures (>70°C). This understanding enables dynamic trajectory optimization in flow reactors, where temperature ramping (40°C → 65°C) combined with controlled reagent addition suppresses both pathways simultaneously [1] [6] [9].

Solvent and Catalyst Screening for Improved Reaction Selectivity

Comprehensive solvent screening has established profound solvent effects on both acylation selectivity and hydrogenation efficiency in 3-amino-4-methylbenzophenone synthesis. For the monoacylation step, aprotic polar solvents like dimethylformamide and acetonitrile favor diacylation (40–50% yield) due to enhanced nucleophilicity of the monoacylated intermediate. Conversely, moderately polar protic solvents such as isopropanol and n-butanol significantly improve monoamide selectivity (up to 82%) by hydrogen-bond stabilization of the monoacyl intermediate, slowing further acylation [4] [10]. Methanol emerges as an optimal compromise, delivering 85% selectivity while facilitating downstream hydrogenation without solvent exchange [4].

Catalyst innovation extends beyond hydrogenation to acylation catalysis. Heterogeneous acid catalysts (e.g., sulfonated polystyrene resins) replace homogeneous acids (p-toluenesulfonic acid) in batch systems, suppressing esterification and hydrolysis side reactions while enabling catalyst reuse. In continuous flow, immobilized lipases (Candida antarctica Lipase B on silica) catalyze benzoylation with benzoic acid esters, achieving 78% selectivity under mild conditions (45°C, 1h residence time) with minimal diacylation [10].

Table 4: Solvent and Catalyst Impact on Key Reaction Steps

Reaction StageMedium/CatalystPerformance MetricsAdvantages/Limitations
MonoacylationMethanol85% monoamide, 8% diacylIntegrated hydrogenation; moderate selectivity
Isopropanol82% monoamide, 6% diacylHigher viscosity limits flow rates
Toluene65% monoamide, 25% diacylPoor solubility of diamine
Immobilized Lipase B (flow)78% monoamide, 5% diacylEnzymatic precision; limited throughput
HydrogenationRaney Ni (MeOH)96% amine yieldCost-effective; filtration required
5% Pd/C (MeOH/EtOH)95% amine yieldHigh activity; sensitive to S-poisoning
Fe⁰/HCl (H₂O:EtOH)92% amine yieldSustainable; acidic workup needed
PtO₂ (Ethyl acetate)89% amine yieldFast kinetics; expensive

Bimetallic catalysts (Pd-Fe/Al₂O₃) demonstrate synergistic effects in hydrogenation, where palladium facilitates hydrogen dissociation and iron activates the nitro group, achieving turnover frequencies (TOF) 3-fold higher than monometallic counterparts. Catalyst poisoning studies reveal sulfur tolerance follows the order: Pt > Pd > Ni ≈ Fe, guiding catalyst selection for substrates containing sulfur impurities [4]. Solvent-catalyst interactions critically influence performance: methanol enhances hydrogen spillover on palladium surfaces but promotes catalyst leaching in acidic media, while ethyl acetate improves stability but reduces activity due to competitive adsorption [3] [4] [10].

Advanced catalyst immobilization techniques address separation challenges. Microencapsulated palladium in polymeric membranes enables continuous hydrogenation in membrane microreactors, achieving 99% conversion per pass with negligible metal leaching (<5 ppb in product stream). These systems integrate with continuous extraction units for real-time product removal, suppressing consecutive reduction and maintaining selectivity above 97% throughout extended operation [4] [7].

Properties

CAS Number

62261-44-3

Product Name

3-Amino-4-methylbenzophenone

IUPAC Name

(3-amino-4-methylphenyl)-phenylmethanone

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C14H13NO/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3

InChI Key

HCFKCCTUUVWZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)N

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